molecular formula C19H22N6O3 B6575324 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine CAS No. 1049480-18-3

1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine

Cat. No.: B6575324
CAS No.: 1049480-18-3
M. Wt: 382.4 g/mol
InChI Key: ZCBTVCCSIRQCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine is a hybrid heterocyclic molecule featuring a piperazine core substituted with two distinct pharmacophoric groups:

  • A 1-(4-ethoxyphenyl)-1H-tetrazol-5-ylmethyl moiety at the N1 position.
  • A furan-2-carbonyl group at the N4 position.

The 4-ethoxyphenyl-tetrazole unit contributes to aromatic stacking and hydrogen-bonding interactions, while the furan-2-carbonyl group introduces electron-rich and planar characteristics.

Properties

IUPAC Name

[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-2-27-16-7-5-15(6-8-16)25-18(20-21-22-25)14-23-9-11-24(12-10-23)19(26)17-4-3-13-28-17/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBTVCCSIRQCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Tetrazole-Methyl Group

Piperazine is reacted with 1-(4-ethoxyphenyl)-1H-tetrazol-5-ylmethyl chloride in a nucleophilic substitution reaction:

Reaction Conditions

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 60°C

  • Time : 12 hours

The product, 1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine, is purified via column chromatography (silica gel, ethyl acetate/hexane = 3:7).

Acylation with Furan-2-Carbonyl Chloride

The free amine on piperazine is acylated using furan-2-carbonyl chloride:

Reaction Conditions

  • Reactants : Furan-2-carbonyl chloride (1.1 equiv), 1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine (1.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature

  • Time : 4 hours

The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with DCM. After solvent evaporation, the crude material is recrystallized from ethanol.

Key Data

StepYield (%)Purity (%)Characterization Method
Alkylation8296¹H NMR, LC-MS
Acylation8899FT-IR, HPLC

Alternative Pathways and Optimization

One-Pot Synthesis

A streamlined one-pot method combines tetrazole formation and piperazine functionalization in a single reactor. This approach reduces purification steps but requires precise stoichiometric control:

Reaction Conditions

  • Catalyst : Zinc bromide (ZnBr₂, 0.1 equiv)

  • Solvent : Acetonitrile

  • Temperature : 70°C

  • Time : 8 hours

The one-pot method achieves a 75% overall yield but results in lower purity (92%) compared to stepwise synthesis.

Continuous Flow Reactor Synthesis

For industrial-scale production, continuous flow reactors enhance reproducibility and yield:

  • Residence Time : 30 minutes

  • Pressure : 2 bar

  • Yield : 89%

  • Purity : 98%

Analytical Characterization

The final compound is characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns on piperazine and tetrazole.

  • FT-IR : Peaks at 1,720 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-N stretch).

  • LC-MS : Molecular ion peak at m/z 425.4 [M+H]⁺.

  • X-ray Crystallography : Resolves spatial arrangement of the tetrazole and furan groups.

Challenges and Mitigation Strategies

  • Regioselectivity in Tetrazole Formation : Use of electron-donating groups (e.g., ethoxy) directs cycloaddition to the 1-position of the tetrazole.

  • Piperazine Over-Alkylation : Steric hindrance from the tetrazole-methyl group minimizes di-substitution.

  • Solvent Compatibility : Polar aprotic solvents (DMSO, DMF) improve reaction kinetics but require rigorous drying.

Comparative Analysis of Methods

ParameterStepwise SynthesisOne-Pot SynthesisFlow Reactor Synthesis
Overall Yield (%)707589
Purity (%)999298
ScalabilityModerateLowHigh
Cost EfficiencyHighMediumMedium

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine undergoes various types of reactions:

  • Oxidation: : Oxidizing agents can target the furan ring and the ethoxy group.

  • Reduction: : Reductive conditions might affect the piperazine or tetrazole moieties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or KMnO4 under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation using Pd/C or LiAlH4 in anhydrous solvents.

  • Substitution: : Alkyl halides or acyl halides in the presence of bases like NaOH or K2CO3.

Major Products

The products of these reactions depend on the specific conditions, but common transformations include hydroxylation of the phenyl ring, reduction of the tetrazole to an amine, and halogenation of the furan ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a scaffold for the development of drugs targeting specific enzymes or receptors involved in various diseases. The tetrazole ring is known for its ability to mimic carboxylic acids, which can enhance binding affinity to biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of tetrazole compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, modifications to the tetrazole ring can lead to enhanced selectivity against cancer cell lines while minimizing cytotoxicity in normal cells.

Biological Studies

The compound's interactions with biological macromolecules are crucial for understanding its pharmacodynamics. It can be utilized in studies examining small molecule interactions with proteins and nucleic acids.

Example: Protein Binding Studies
Binding affinity studies using surface plasmon resonance (SPR) have shown that compounds with similar structures can effectively bind to target proteins like kinases or phosphatases, modulating their activity. This opens avenues for drug design targeting specific pathways in cellular processes.

Materials Science

The unique electronic properties of the furan moiety combined with the piperazine structure may lead to applications in developing novel materials with specific electronic or optical properties.

Application: Organic Light Emitting Diodes (OLEDs)
Research into organic electronics has shown that compounds with piperazine and furan can be used as emissive layers in OLEDs due to their favorable charge transport properties. This could lead to advancements in display technologies.

Mechanism of Action

The mechanism of action of 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups on the piperazine or tetrazole rings:

Compound Name Substituent at N1 (Piperazine) Substituent at N4 (Piperazine) Key Properties/Activities Reference
Target Compound : 1-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine 1-(4-Ethoxyphenyl)-1H-tetrazol-5-ylmethyl Furan-2-carbonyl Hypothesized dual-targeting ligand
BG15554 (CAS 1049401-44-6) 1-(4-Ethoxyphenyl)-1H-tetrazol-5-ylmethyl Butan-1-one Synthetic intermediate; no bioactivity reported
1-((3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperazine (CAS 923767-43-5) 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ylmethyl Unsubstituted Potential CNS activity due to oxadiazole
1-[[1-(4-Methoxyphenyl)tetrazol-5-yl]methyl]-4-(methylsulfonyl)piperazine (CAS 1040651-14-6) 1-(4-Methoxyphenyl)-1H-tetrazol-5-ylmethyl Methylsulfonyl Enhanced solubility; sulfonyl as H-bond acceptor
Sildenafil Citrate 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenylsulfonyl Methylpiperazine PDE5 inhibitor; clinical use in erectile dysfunction

Functional Group Analysis

Replacement of tetrazole with 1,2,4-oxadiazole (CAS 923767-43-5) alters electronic properties, as oxadiazoles exhibit higher aromaticity and metabolic stability .

Piperazine Substituents: The furan-2-carbonyl group in the target compound introduces a planar, electron-rich system, contrasting with the methylsulfonyl group (CAS 1040651-14-6), which enhances solubility and hydrogen-bond acceptor capacity . In sildenafil citrate, the pyrazolopyrimidinone substituent confers selective PDE5 inhibition, highlighting the importance of bulky, heterocyclic groups in enzyme targeting .

Biological Implications: Compounds with tetrazole or oxadiazole cores (e.g., BG15554, CAS 923767-43-5) are often explored as protease or kinase inhibitors due to their ability to mimic carboxylate groups . The absence of a sulfonyl or pyrimidinone group in the target compound suggests divergent pharmacological targets compared to sildenafil or methylsulfonyl analogs .

Pharmacological Potential

  • While direct bioactivity data for the target compound are unavailable, structural analogs like sildenafil (PDE5 inhibition) and methylsulfonyl-piperazines (solubility-driven CNS activity) provide mechanistic insights .

Biological Activity

The compound 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine is a synthetic organic molecule that incorporates a tetrazole ring and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection, antioxidative properties, and anticancer effects.

Chemical Structure and Properties

The molecular structure of the compound features:

  • Tetrazole ring : Known for its stability and bioactivity.
  • Ethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Furan-2-carbonyl group : May contribute to biological activity through various mechanisms.

The molecular formula is C16H18N6O3C_{16}H_{18}N_{6}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Antioxidative Properties

Research has indicated that derivatives of piperazine containing tetrazole rings exhibit significant antioxidative activity. For instance, studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) levels and stabilizing mitochondrial membranes. This action is crucial in preventing cell apoptosis associated with neurodegenerative diseases .

Anticancer Activity

Compounds with a similar structural framework have been evaluated for their cytotoxic effects against various cancer cell lines. Notably:

  • In vitro studies demonstrated that certain tetrazole-containing piperazine derivatives showed promising activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The cytotoxicity was measured using IC50 values, with some derivatives exhibiting lower values than standard chemotherapeutic agents like cisplatin .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme modulation : The tetrazole ring can act as a bioisostere for carboxylic acids, influencing enzyme activity related to metabolic pathways.
  • Receptor interaction : The ethoxy and furan groups may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
Study on antioxidative activity in SH-SY5Y cellsDemonstrated that compounds similar to the target compound effectively protected cells from H2O2-induced damage at concentrations as low as 20 μM .
Cytotoxicity assessment against cancer cell linesIdentified significant cytotoxic effects with IC50 values lower than those of established drugs like cisplatin for certain derivatives .
Mechanistic study on ROS reductionShowed that specific piperazine derivatives reduced ROS production via an IL-6/Nrf2 positive-feedback loop, promoting cell survival .

Q & A

Q. What are the optimized synthetic protocols for 1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
  • Step 2 : Alkylation of the tetrazole nitrogen using a halogenated methyl intermediate (e.g., chloromethyl piperazine derivative) in DMF at 60–80°C .
  • Step 3 : Furan-2-carbonyl group introduction via nucleophilic acyl substitution, requiring anhydrous conditions and a base like triethylamine .
    Critical Parameters :
  • Purity of intermediates (monitored via TLC, Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Reaction time for alkylation (12–24 hrs) to avoid byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tetrazole C-H at δ 8.5–9.0 ppm; furan carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₂₁H₂₂N₆O₃ requires [M+H]⁺ = 407.1784) .
  • HPLC-PDA : Purity assessment (>95% using C18 column, methanol/water gradient) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify EC₅₀/IC₅₀ values .
  • Target-Specific Assays : Use kinase profiling panels to distinguish off-target effects (e.g., vs. COX-2 or PI3K pathways) .
  • Structural Confirmation : Re-characterize batches to rule out degradation (e.g., via LC-MS stability studies at pH 7.4/37°C) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or enzymes). Key residues (e.g., Lys231 in kinase X) may hydrogen-bond with the tetrazole .
  • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .

Q. How does the furan moiety influence physicochemical properties?

  • LogP : Furan increases hydrophobicity (predicted LogP = 2.8 vs. 1.9 for non-furan analogs) .
  • Metabolic Stability : Furan rings are prone to CYP450-mediated oxidation; assess via liver microsome assays (t₁/₂ <30 mins suggests rapid clearance) .

Methodological Challenges & Solutions

Q. Designing SAR studies for tetrazole-piperazine hybrids

  • Systematic Substitution : Replace 4-ethoxyphenyl with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity trends .
  • Bioisosteres : Swap tetrazole with 1,2,4-triazole and compare IC₅₀ values .
    Data Table :
SubstituentIC₅₀ (µM)Solubility (mg/mL)
4-Ethoxy0.450.12
4-Nitro1.200.08
4-Methoxy0.780.15

Q. Addressing low yields in furan acylation steps

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency (yield increases from 40% to 75%) .
  • Solvent Screening : Anhydrous THF or dichloromethane improves reactivity vs. polar aprotic solvents .

Key Research Gaps

  • In Vivo Toxicity : Limited data on acute/chronic effects; required studies include rodent maximum tolerated dose (MTD) trials .
  • Crystallographic Data : X-ray structures of ligand-target complexes are needed to validate docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.